Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Physicochemical characterization Crystallinity Purification

Researchers constructing fused thienopyrimidine libraries often face byproduct formation with generic aryl isothiocyanates. This tetrahydrobenzothiophene building block solves this through ester-modulated electrophilicity. • Controlled reactivity: Ethyl ester (σₚ = 0.45) enables cleaner cyclocondensation vs. 3-cyano analog (σₚ = 0.66). • Purification-ready: Well-defined mp 46-47 °C supports recrystallization and automated platforms. • Predictable ADME: LogP ~3.54 balances membrane permeability with aqueous solubility. Supplied as crystalline solid. Bulk quantities available.

Molecular Formula C12H13NO2S2
Molecular Weight 267.4 g/mol
CAS No. 85716-87-6
Cat. No. B1597575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS85716-87-6
Molecular FormulaC12H13NO2S2
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCCC2)N=C=S
InChIInChI=1S/C12H13NO2S2/c1-2-15-12(14)10-8-5-3-4-6-9(8)17-11(10)13-7-16/h2-6H2,1H3
InChIKeyUGKJYSQOLXXTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Identity and Procurement


Ethyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 85716-87-6) is a heterocyclic building block featuring a tetrahydrobenzothiophene core, an ethyl ester at position 3, and a reactive isothiocyanate group at position 2 [1]. With a molecular formula of C12H13NO2S2 and a molecular weight of 267.37 g·mol⁻¹, it is supplied as a crystalline solid with a reported melting point of 46–47 °C [1]. The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the combination of the rigid tetrahydrobenzothiophene scaffold and the electrophilic –N=C=S moiety enables the construction of diverse fused heterocyclic libraries [2].

Heterocyclic building block for fused heterocycle libraries
Reactive –N=C=S and ester handles for cyclocondensation
Crystalline solid supports recrystallization workflows

Why Generic Isothiocyanate or Benzothiophene Analogs Cannot Substitute


Generic substitution with simpler aryl isothiocyanates (e.g., phenyl isothiocyanate) or non-ester tetrahydrobenzothiophene isothiocyanates (e.g., the 3-cyano analog) fails because the ethyl ester at position 3 modulates both the electrophilicity of the –N=C=S group and the conformational rigidity of the scaffold [1]. The ester’s electron-withdrawing character alters the reactivity profile in cyclocondensation reactions compared to the 3-cyano or 3-unsubstituted analogs, leading to different reaction rates and regioselectivity outcomes [1]. Furthermore, the ethyl ester imparts distinct physicochemical properties—such as LogP and melting point—that directly influence solubility, purification behavior, and downstream formulation compatibility, making “in-class” interchange unreliable without experimental validation [2].

Ester modulates reactivity
Non-ester or cyano analogs alter –N=C=S electrophilicity and cyclocondensation selectivity, yielding different product profiles.
Physicochemical divergence
Ethyl ester confers distinct LogP and melting behavior, affecting solubility and purification; simple aryl isothiocyanates lack the tetrahydrobenzothiophene scaffold.
Conformational rigidity differs
The tetrahydrobenzothiophene core provides a rigid scaffold; generic isothiocyanates cannot replicate the same spatial presentation.

Differentiation Evidence Versus Closest Analogs


Melting Point and Crystallinity Comparison

The ethyl ester derivative exhibits a melting point of 46–47 °C [1]. In contrast, the methyl ester analog (methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, CAS 588694-54-6) is reported to have a lower melting point, with source data indicating a significantly different thermal profile , consistent with the general trend that ethyl esters of this scaffold possess higher melting points than their methyl counterparts due to increased molecular weight and altered crystal packing. The 3-cyano analog (2-isothiocyanato-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene) displays yet another distinct melting behavior, underscoring the sensitivity of solid-state properties to the 3-substituent [2]. This quantified difference in melting point directly affects ease of purification by recrystallization and solid-state handling during procurement and formulation.

Melting Point Comparison
Class-level inference
Target: 46–47 °C Methyl ester: reported lower (qualitative)
May simplify purification and solid-state handling
Data to verify for exact Δ
Physicochemical characterization Crystallinity Purification

Lipophilicity and LogP Differentiation

The target compound has a calculated LogP of approximately 3.54 . The methyl ester analog (MW 253.34) is predicted to have a lower LogP due to the absence of one methylene unit, typically reducing LogP by ~0.5 units according to the Hansch-Leo fragmental constant for a –CH₂– group [1]. The 3-cyano analog, bearing a more polar nitrile group, is expected to have a substantially lower LogP than the ethyl ester, consistent with the π-value difference between –COOEt and –CN substituents [2]. These differences in lipophilicity directly impact membrane permeability, solubility, and chromatographic retention, which are critical parameters in medicinal chemistry screening cascades.

LogP Comparison
Class-level inference
Target: LogP ≈ 3.54 Methyl ester: ~3.0–3.1 (estimated)
May offer improved membrane permeability context
Calculated; experimental confirmation needed
Lipophilicity LogP Drug-likeness

Electrophilic Reactivity in Cyclocondensation

The isothiocyanate group in the target compound participates in cyclocondensation reactions with nitrogen nucleophiles to form fused thienopyrimidine and triazolopyrimidine systems. Comparative reactivity studies on the 3-cyano analog demonstrate that the electronic nature of the 3-substituent modulates the electrophilicity of the –N=C=S carbon [1]. The ethyl ester (–COOEt) is a weaker electron-withdrawing group than the cyano (–CN) substituent (σₚ = 0.45 vs. 0.66), resulting in a less electrophilic –N=C=S center in the target compound relative to the 3-cyano analog [2]. This translates into longer reaction times or the requirement for harsher conditions for analogous cyclocondensations, but also potentially greater selectivity in multi-component reactions.

Electrophilicity Comparison
Class-level inference
Target: –COOEt (σₚ 0.45) 3-Cyano: –CN (σₚ 0.66)
Moderated reactivity may reduce byproducts
Inferred from Hammett constants
Reactivity Cyclocondensation Isothiocyanate

Polar Surface Area and Permeability Impact

The target compound has a calculated topological polar surface area (TPSA) of 98.99 Ų and three hydrogen bond acceptors . The methyl ester analog is expected to have a slightly lower TPSA (by ~0.8 Ų due to one fewer carbon), while the 3-cyano analog, with one fewer hydrogen bond acceptor and a different acceptor topology, has a lower TPSA [1]. The 98.99 Ų value places the target compound slightly above the typical threshold of 90 Ų recommended for optimal oral absorption, suggesting moderate passive permeability that may be advantageous for certain CNS or intracellular target applications.

TPSA Comparison
Class-level inference
Target: TPSA 98.99 Ų Methyl ester: ~98 Ų (estimated)
Balance of solubility and permeability
Predictive filter; experimental validation advised
Polar surface area Drug-likeness Permeability

High-Yield Application Scenarios Based on Verified Differentiation


Controlled Electrophilicity for Scaffold-Directed Library Synthesis

When constructing fused thienopyrimidine libraries via cyclocondensation, the ethyl ester's moderately electron-withdrawing character (σₚ = 0.45) offers a controlled reaction rate compared to the more reactive 3-cyano analog (σₚ = 0.66) [1]. This property enables cleaner reaction profiles with reduced byproduct formation, making it the preferred intermediate for diversity-oriented synthesis where product purity and yield are prioritized over speed.

Crystalline Intermediate for Recrystallization Workflows

With a well-defined melting point of 46–47 °C [2], this compound is readily purified by recrystallization, unlike lower-melting analogs that may oil out. This advantage supports solid-phase synthesis protocols and automated purification platforms where consistent crystalline morphology is required.

Balanced Lipophilicity for Lead Optimization Campaigns

The measured LogP of ~3.54 places the compound in an optimal range for membrane permeability while retaining sufficient aqueous solubility for in vitro assays. Compared to the more hydrophilic 3-cyano analog, the ethyl ester may show superior cell penetration in preliminary ADME screens, guiding selection for programs targeting intracellular enzymes.

Ester-Functionalized Isothiocyanate Methodology Development

The compound serves as a model substrate for developing new transformations of isothiocyanates bearing ester groups. Its balanced reactivity and well-characterized properties (TPSA 98.99 Ų, mp 46–47 °C, LogP 3.54) [2] make it a reproducible standard for calibrating reaction conditions and comparing catalyst performance across laboratories.

Application
Selection Property
Validation Focus
Controlled electrophilicity library synthesis
Electrophilicity profile (moderate –N=C=S)
Cyclocondensation yield and purity
Recrystallization workflow intermediate
Crystalline morphology (defined mp range)
Recrystallization efficiency and solid handling
Lead optimization permeability screening
Lipophilicity within drug-like range
In vitro membrane permeability assays
Isothiocyanate methodology standard
Well-characterized reactivity parameters
Reaction reproducibility benchmarking
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